molecular formula C19H18F3N9O B2783019 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2176270-05-4

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one

Cat. No. B2783019
CAS RN: 2176270-05-4
M. Wt: 445.41
InChI Key: SSQVRPBPSLSBDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C19H18F3N9O and its molecular weight is 445.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The compound belongs to a class of heterocyclic compounds that have been extensively studied for their synthetic pathways and chemical properties. Research in this area often explores the synthesis of pyrazoline, pyrazole derivatives, and other heterocyclic systems. These compounds are typically synthesized from α,β-unsaturated ketones or via the condensation of chalcones with various hydrazines or amines. Such processes highlight the compound's relevance in the development of novel synthetic routes within organic chemistry (Hassan, 2013).

Biological Activities

Compounds within this chemical family have been evaluated for their biological activities, including antimicrobial and antifungal effects. These activities are typically assessed through in vitro screening against a range of bacterial and fungal strains. The exploration of these compounds' biological activities indicates their potential as lead compounds for the development of new therapeutic agents. For instance, various derivatives have been shown to possess significant antimicrobial properties, providing a basis for further pharmaceutical research (Hassan, 2013).

properties

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-2-[[1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N9O/c1-11-7-12(2)30(25-11)16-5-6-17(32)29(26-16)10-13-8-28(9-13)15-4-3-14-23-24-18(19(20,21)22)31(14)27-15/h3-7,13H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQVRPBPSLSBDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC3CN(C3)C4=NN5C(=NN=C5C(F)(F)F)C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one

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